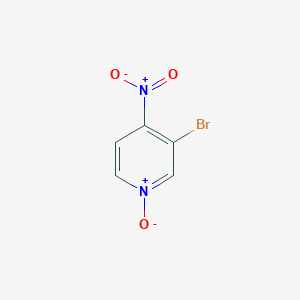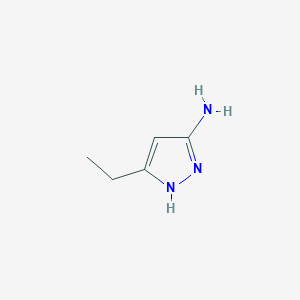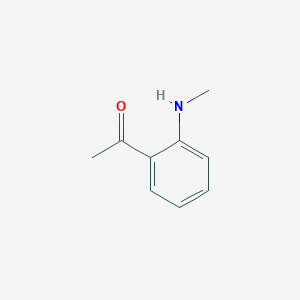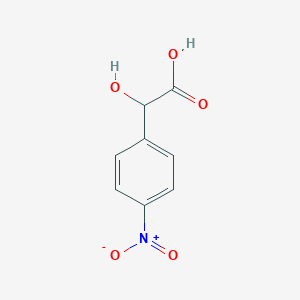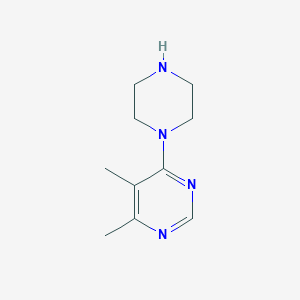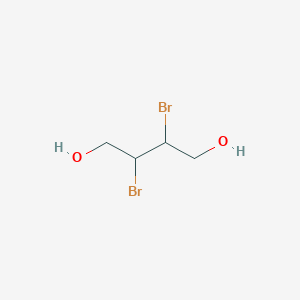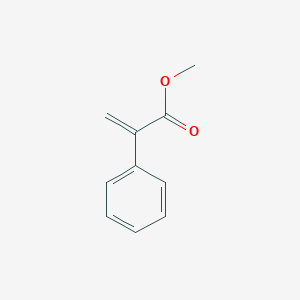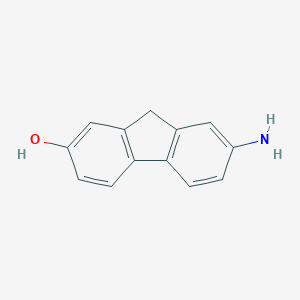
7-Amino-9H-fluoren-2-ol
Übersicht
Beschreibung
7-Amino-9H-fluoren-2-ol is a fluorescent molecule that has been widely used in scientific research. It is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The compound has a unique structure and properties that make it useful in various applications.
Wirkmechanismus
The mechanism of action of 7-Amino-9H-fluoren-2-ol is based on its ability to undergo excitation and emit fluorescence. The compound absorbs light energy and transitions to an excited state. It then emits light at a longer wavelength as it returns to its ground state. This process is called fluorescence. The wavelength of the emitted light is characteristic of the compound and can be used to identify it.
Biochemische Und Physiologische Effekte
7-Amino-9H-fluoren-2-ol has been shown to have minimal biochemical and physiological effects. The compound is not toxic to cells and does not interfere with cellular processes. It is also not metabolized by cells, which makes it suitable for long-term imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Amino-9H-fluoren-2-ol in lab experiments include its high quantum yield, long fluorescence lifetime, and low toxicity. The compound is also easy to synthesize and purify. However, the compound has limitations in terms of its photostability. It is prone to photobleaching, which can limit its usefulness in long-term imaging studies.
Zukünftige Richtungen
There are several future directions for the use of 7-Amino-9H-fluoren-2-ol in scientific research. One direction is the development of more stable derivatives of the compound that are less prone to photobleaching. Another direction is the application of the compound in live-cell imaging studies. The compound has the potential to be used as a fluorescent probe for monitoring cellular processes in real-time. Additionally, the compound can be used in the development of biosensors for detecting the presence of specific molecules in biological samples.
Conclusion
In conclusion, 7-Amino-9H-fluoren-2-ol is a fluorescent molecule that has been widely used in scientific research. The compound has a unique structure and properties that make it useful in various applications. It has been used to study the properties of biological membranes, DNA, and proteins. The compound has minimal biochemical and physiological effects and is easy to synthesize and purify. However, it is prone to photobleaching, which can limit its usefulness in long-term imaging studies. There are several future directions for the use of the compound in scientific research, including the development of more stable derivatives and the application of the compound in live-cell imaging studies.
Synthesemethoden
The synthesis of 7-Amino-9H-fluoren-2-ol involves the reaction of fluorenone with ammonia in the presence of a reducing agent. The reaction yields 7-Amino-9H-fluoren-2-ol as a white solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
7-Amino-9H-fluoren-2-ol has been extensively used in scientific research as a fluorescent probe. The compound has a high quantum yield and a long fluorescence lifetime, which makes it suitable for various applications, including fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. The compound has been used to study the properties of biological membranes, DNA, and proteins. It has also been used to monitor the activity of enzymes and to detect the presence of metal ions.
Eigenschaften
IUPAC Name |
7-amino-9H-fluoren-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,15H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIWZBUNAVIXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173186 | |
| Record name | Fluoren-2-ol, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-9H-fluoren-2-ol | |
CAS RN |
1953-38-4 | |
| Record name | 7-Amino-9H-fluoren-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-2-aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOREN-2-OL, 7-AMINO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-2-ol, 7-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC522ZQ8VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



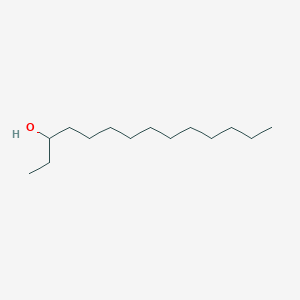
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
